molecular formula C12H18O2 B2991012 (5-(Tert-butyl)-1,3-phenylene)dimethanol CAS No. 22157-91-1

(5-(Tert-butyl)-1,3-phenylene)dimethanol

Cat. No.: B2991012
CAS No.: 22157-91-1
M. Wt: 194.274
InChI Key: MLKRMXRNBHSPLT-UHFFFAOYSA-N
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Description

(5-(Tert-butyl)-1,3-phenylene)dimethanol: is an organic compound characterized by a phenylene ring substituted with a tert-butyl group and two hydroxymethyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Tert-butyl)-1,3-phenylene)dimethanol typically involves the following steps:

  • Bromination: The starting material, 1,3-dimethylbenzene, undergoes bromination to introduce bromine atoms at the 1 and 3 positions.

  • Tert-Butylation: The brominated compound is then treated with tert-butyl magnesium chloride to replace the bromine atoms with tert-butyl groups.

  • Hydroxylation: Finally, the tert-butyl groups are hydroxylated to introduce hydroxymethyl groups at the 1 and 3 positions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer improved efficiency and scalability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

(5-(Tert-butyl)-1,3-phenylene)dimethanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to remove the hydroxymethyl groups, resulting in a simpler phenylene derivative.

  • Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Carboxylic acids such as (5-(Tert-butyl)-1,3-phenylene)dicarboxylic acid.

  • Reduction: Phenylene derivatives with fewer functional groups.

  • Substitution: Derivatives with different substituents replacing the tert-butyl group.

Scientific Research Applications

(5-(Tert-butyl)-1,3-phenylene)dimethanol: has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its use in drug design and development, particularly in the creation of new therapeutic agents.

  • Industry: Employed in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5-(Tert-butyl)-1,3-phenylene)dimethanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound's binding affinity and selectivity.

Comparison with Similar Compounds

(5-(Tert-butyl)-1,3-phenylene)dimethanol: is compared to other similar compounds, such as:

  • 2-tert-Butyl-5-methylphenol: Similar in structure but with different functional groups and properties.

  • 1,3-Dimethylbenzene: A simpler compound lacking the tert-butyl and hydroxymethyl groups.

The uniqueness of this compound lies in its combination of tert-butyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-tert-butyl-5-(hydroxymethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKRMXRNBHSPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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